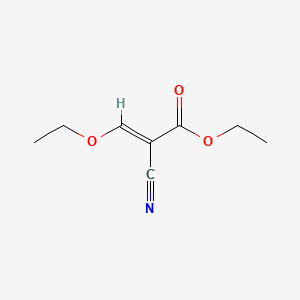

Ethyl (ethoxymethylene)cyanoacetate

CAS No.: 42466-67-1

Cat. No.: VC7802944

Molecular Formula: C8H11NO3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42466-67-1 |

|---|---|

| Molecular Formula | C8H11NO3 |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | ethyl (E)-2-cyano-3-ethoxyprop-2-enoate |

| Standard InChI | InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6+ |

| Standard InChI Key | KTMGNAIGXYODKQ-VOTSOKGWSA-N |

| Isomeric SMILES | CCO/C=C(\C#N)/C(=O)OCC |

| SMILES | CCOC=C(C#N)C(=O)OCC |

| Canonical SMILES | CCOC=C(C#N)C(=O)OCC |

Introduction

Structural and Molecular Characteristics

Ethyl (ethoxymethylene)cyanoacetate possesses the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol . Its structure features an ethoxy group (-OCH₂CH₃), a cyano group (-CN), and an ester moiety (-COOCH₂CH₃) conjugated through a methylene bridge. The compound exists as a mixture of Z and E isomers due to restricted rotation around the C=C bond, though spectroscopic data often reflects the dominant isomer .

1H NMR Analysis

The ¹H NMR spectrum (CDCl₃) exhibits characteristic signals:

-

δ 1.35–1.40 (t, 3H, -OCH₂CH₃)

-

δ 4.25–4.35 (q, 2H, -OCH₂CH₃)

-

δ 8.35 (s, 1H, =CH-)

These peaks confirm the presence of ethoxy and vinyl protons, consistent with the enolate structure .

Synthetic Applications in Cyanation Reactions

Copper-Catalyzed C–H Cyanation

Ethyl (ethoxymethylene)cyanoacetate serves as a non-toxic cyan source in copper-mediated C–H bond functionalization. In the presence of Cu(I)/Cu(II) catalysts and oxidants like di-tert-butyl peroxide (DTBP), it enables direct cyanation of heteroarenes (e.g., indoles, thiophenes) under ligand-free conditions . Key advantages include:

-

Broad substrate scope: Tolerates electron-donating (-OMe) and electron-withdrawing (-NO₂) groups.

-

Mild conditions: Reactions proceed at 80–100°C without stringent anhydrous requirements .

-

Mechanistic versatility: Operates via a radical pathway, where DTBP generates tert-butoxyl radicals to abstract hydrogen atoms from substrates, facilitating copper-mediated cyan group transfer .

Table 1. Representative Cyanation Reactions

Mechanistic Insights and Reaction Pathways

The cyanation mechanism involves three stages:

-

Radical initiation: DTBP decomposes thermally to yield tert-butoxyl radicals, abstracting hydrogen from the substrate to form a carbon-centered radical .

-

Copper-mediated cyanation: The radical intermediate couples with a cyanocopper species generated in situ from ethyl (ethoxymethylene)cyanoacetate.

-

Re-oxidation: Molecular oxygen (O₂) regenerates Cu(I) to Cu(II), sustaining catalytic turnover .

Comparative Analysis with Alternative Cyanating Agents

Traditional cyanating agents like KCN or NaCN pose toxicity and handling challenges. Ethyl (ethoxymethylene)cyanoacetate offers distinct advantages:

-

Lower toxicity: Avoids release of free cyanide ions.

-

Atom economy: The entire molecule participates in the reaction, minimizing waste .

-

Stability: Shelf-stable under ambient conditions compared to hygroscopic cyanide salts .

Industrial and Pharmaceutical Relevance

This compound is critical in synthesizing aryl nitriles, key intermediates in agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., kinase inhibitors) . For instance, it is utilized in the production of neratinib impurity 52, a quality control standard in anticancer drug manufacturing .

Future Directions

Research opportunities include:

-

Catalyst diversification: Exploring iron or nickel catalysts for cost-effective cyanation.

-

Asymmetric synthesis: Developing enantioselective variants for chiral nitrile synthesis.

-

Green chemistry: Optimizing solvent-free or aqueous reaction conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume